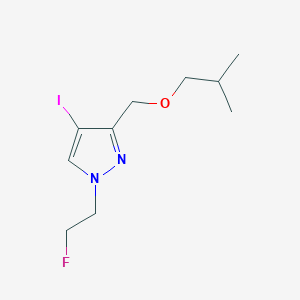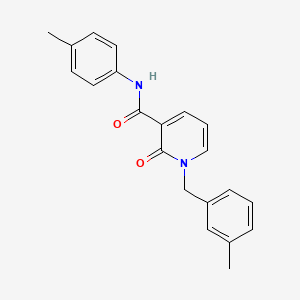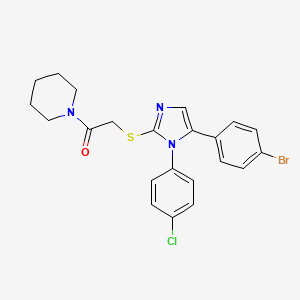
1-(2-fluoroethyl)-4-iodo-3-(isobutoxymethyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-fluoroethyl)-4-iodo-3-(isobutoxymethyl)-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrazole derivative that has been synthesized using a specific method and has shown promising results in several studies.
Wirkmechanismus
The mechanism of action of 1-(2-fluoroethyl)-4-iodo-3-(isobutoxymethyl)-1H-pyrazole is not fully understood. However, it has been suggested that this compound may act by inhibiting specific enzymes or proteins that are involved in the development of various diseases.
Biochemische Und Physiologische Effekte
Studies have shown that 1-(2-fluoroethyl)-4-iodo-3-(isobutoxymethyl)-1H-pyrazole has several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in the body. Additionally, it has been studied for its potential neuroprotective effects and its ability to improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(2-fluoroethyl)-4-iodo-3-(isobutoxymethyl)-1H-pyrazole in lab experiments is its potential to inhibit the growth of cancer cells and reduce inflammation. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its efficacy in different experimental conditions.
Zukünftige Richtungen
There are several future directions for the study of 1-(2-fluoroethyl)-4-iodo-3-(isobutoxymethyl)-1H-pyrazole. One potential direction is to further investigate its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, more research is needed to understand the mechanism of action of this compound and to develop more effective drugs based on its structure. Finally, further studies are needed to investigate the potential side effects and toxicity of this compound in humans.
Synthesemethoden
The synthesis of 1-(2-fluoroethyl)-4-iodo-3-(isobutoxymethyl)-1H-pyrazole involves a multi-step process that includes the reaction of 1-(2-fluoroethyl)-4-iodo-1H-pyrazole with isobutyl chloroformate in the presence of a base. This reaction results in the formation of 1-(2-fluoroethyl)-4-iodo-3-(isobutoxycarbonyl)-1H-pyrazole, which is then treated with methanol and hydrochloric acid to obtain the final product.
Wissenschaftliche Forschungsanwendungen
1-(2-fluoroethyl)-4-iodo-3-(isobutoxymethyl)-1H-pyrazole has shown promising results in several scientific studies. This compound has potential applications in the field of medicinal chemistry, particularly in the development of new drugs. It has been shown to have anti-inflammatory, anti-tumor, and anti-cancer properties. Additionally, it has been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
1-(2-fluoroethyl)-4-iodo-3-(2-methylpropoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16FIN2O/c1-8(2)6-15-7-10-9(12)5-14(13-10)4-3-11/h5,8H,3-4,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOGCYAFEUQWKOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCC1=NN(C=C1I)CCF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16FIN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluoroethyl)-4-iodo-3-(isobutoxymethyl)-1H-pyrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(benzylthio)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)acetamide](/img/structure/B2637202.png)



![4-[1-(benzenesulfonyl)-6-fluoro-1H-indol-2-yl]-4-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B2637207.png)
![[3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2637211.png)


![(E)-2-(4-chlorophenyl)-N-[1-(3-chlorophenyl)ethyl]ethenesulfonamide](/img/structure/B2637215.png)



![2-bromo-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2637221.png)
